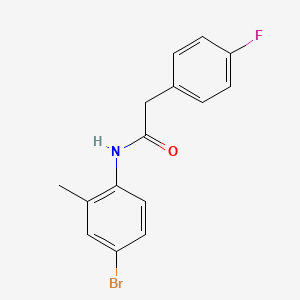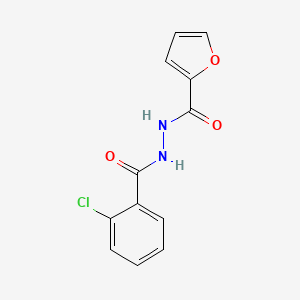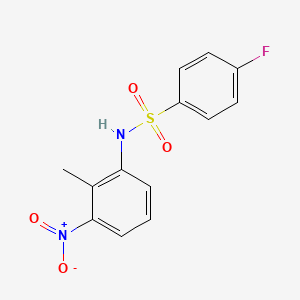
N'-9H-fluoren-9-ylidene-2-pyridinecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-9H-fluoren-9-ylidene-2-pyridinecarbohydrazide, also known as FPH1, is a small molecule inhibitor that has been widely used in scientific research. This compound has shown promising results in the field of cancer research, as well as in other areas such as neurobiology and immunology. In
Mechanism of Action
N'-9H-fluoren-9-ylidene-2-pyridinecarbohydrazide works by binding to the WD40 domain of FBW7, which is responsible for recognizing and binding to its target proteins. This binding prevents FBW7 from recognizing and degrading its target proteins, leading to their accumulation and subsequent cell death.
Biochemical and Physiological Effects
N'-9H-fluoren-9-ylidene-2-pyridinecarbohydrazide has been shown to have a significant impact on cell growth and division, leading to cell cycle arrest and apoptosis. In addition, N'-9H-fluoren-9-ylidene-2-pyridinecarbohydrazide has been shown to have an effect on the immune system, specifically in the activation of T cells. N'-9H-fluoren-9-ylidene-2-pyridinecarbohydrazide has also been shown to have an effect on the nervous system, specifically in the regulation of synaptic plasticity.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N'-9H-fluoren-9-ylidene-2-pyridinecarbohydrazide in lab experiments is its specificity for FBW7. This allows researchers to study the specific effects of FBW7 inhibition on cell growth and division, without affecting other cellular processes. However, one limitation of using N'-9H-fluoren-9-ylidene-2-pyridinecarbohydrazide is its relatively low potency, which may require higher concentrations of the compound to achieve the desired effect.
Future Directions
Future research on N'-9H-fluoren-9-ylidene-2-pyridinecarbohydrazide could focus on several areas, including the development of more potent inhibitors of FBW7, the exploration of the compound's effects on other cellular processes, and the investigation of N'-9H-fluoren-9-ylidene-2-pyridinecarbohydrazide's potential as a therapeutic agent for cancer and other diseases. Additionally, further research could explore the potential of N'-9H-fluoren-9-ylidene-2-pyridinecarbohydrazide as a tool for studying the role of FBW7 in various biological processes.
Synthesis Methods
The synthesis of N'-9H-fluoren-9-ylidene-2-pyridinecarbohydrazide involves a series of chemical reactions that result in the formation of the final product. The starting material for the synthesis is 2-pyridinecarbohydrazide, which is reacted with 9H-fluorene-9-carbaldehyde to form an intermediate product. This intermediate is then treated with a reducing agent to yield the final product, N'-9H-fluoren-9-ylidene-2-pyridinecarbohydrazide.
Scientific Research Applications
N'-9H-fluoren-9-ylidene-2-pyridinecarbohydrazide has been widely used in scientific research due to its ability to inhibit the activity of a protein called F-box and WD repeat domain-containing 7 (FBW7). FBW7 is a tumor suppressor protein that plays a critical role in regulating cell growth and division. Inhibition of FBW7 activity by N'-9H-fluoren-9-ylidene-2-pyridinecarbohydrazide has been shown to lead to the accumulation of several oncogenic proteins, including c-Myc, cyclin E, and Notch1, resulting in cell cycle arrest and apoptosis.
properties
IUPAC Name |
N-(fluoren-9-ylideneamino)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O/c23-19(17-11-5-6-12-20-17)22-21-18-15-9-3-1-7-13(15)14-8-2-4-10-16(14)18/h1-12H,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIZVFUNZHBQMHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2=NNC(=O)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(fluoren-9-ylideneamino)pyridine-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{4-[4-(butylsulfonyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5885407.png)


![3-chloro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5885426.png)
![N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]isonicotinamide](/img/structure/B5885431.png)
![3-[(4-chlorophenyl)thio]-N-(2-isopropylphenyl)propanamide](/img/structure/B5885458.png)

![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]nicotinamide](/img/structure/B5885469.png)

![ethyl 2-amino-1-(4-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5885491.png)
![2-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B5885495.png)

![methyl 4-{[(4-chlorophenyl)acetyl]oxy}benzoate](/img/structure/B5885507.png)
